2-isopropyl-1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-imidazole 2-isopropyl-1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 898644-83-2
VCID: VC21378914
InChI: InChI=1S/C15H20N2O3S/c1-10(2)15-16-6-7-17(15)21(18,19)14-9-12(4)11(3)8-13(14)20-5/h6-10H,1-5H3
SMILES: CC1=CC(=C(C=C1C)S(=O)(=O)N2C=CN=C2C(C)C)OC
Molecular Formula: C15H20N2O3S
Molecular Weight: 308.4g/mol

2-isopropyl-1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-imidazole

CAS No.: 898644-83-2

Cat. No.: VC21378914

Molecular Formula: C15H20N2O3S

Molecular Weight: 308.4g/mol

* For research use only. Not for human or veterinary use.

2-isopropyl-1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-imidazole - 898644-83-2

Specification

CAS No. 898644-83-2
Molecular Formula C15H20N2O3S
Molecular Weight 308.4g/mol
IUPAC Name 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-propan-2-ylimidazole
Standard InChI InChI=1S/C15H20N2O3S/c1-10(2)15-16-6-7-17(15)21(18,19)14-9-12(4)11(3)8-13(14)20-5/h6-10H,1-5H3
Standard InChI Key VRUVEDFIFAWBPQ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C)S(=O)(=O)N2C=CN=C2C(C)C)OC
Canonical SMILES CC1=CC(=C(C=C1C)S(=O)(=O)N2C=CN=C2C(C)C)OC

Introduction

Chemical Identity and Structural Characteristics

2-isopropyl-1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-imidazole is an organic compound characterized by an imidazole ring substituted with an isopropyl group at the 2-position and a (2-methoxy-4,5-dimethylphenyl)sulfonyl group at the 1-position. The compound is identified in chemical databases with distinct identifiers that facilitate its recognition and study across scientific platforms.

Chemical Identifiers

The compound possesses several unique identifiers that distinguish it in chemical databases and literature, as detailed in Table 1.

Table 1: Chemical Identifiers of 2-isopropyl-1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-imidazole

Identifier TypeValue
PubChem CID20105486
CAS Registry Number898644-83-2
Molecular FormulaC₁₅H₂₀N₂O₃S
Molecular Weight308.4 g/mol
InChIKeyVRUVEDFIFAWBPQ-UHFFFAOYSA-N

The compound was first registered in chemical databases on December 5, 2007, with the most recent modification to its record occurring on March 8, 2025 .

Structural Features

The molecular structure of 2-isopropyl-1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-imidazole consists of several key functional groups that contribute to its chemical behavior:

  • An imidazole heterocyclic core, which provides basic nitrogen atoms

  • An isopropyl group at the C-2 position of the imidazole ring, contributing hydrophobicity

  • A sulfonyl group (-SO₂-) linking the imidazole and the aromatic ring

  • A 2-methoxy-4,5-dimethylphenyl moiety, featuring:

    • A methoxy group at position 2

    • Methyl groups at positions 4 and 5

These structural elements contribute to the compound's physicochemical properties and potential interactions with biological systems .

Physical and Chemical Properties

The physical and chemical properties of 2-isopropyl-1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-imidazole are determined by its molecular structure and functional groups.

Physicochemical Properties

Based on its structural features, the compound demonstrates specific physicochemical characteristics that are significant for its applications and handling. These properties are summarized in Table 2.

Table 2: Physicochemical Properties of 2-isopropyl-1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-imidazole

PropertyValue/Description
Physical StateSolid at room temperature
Molecular Weight308.4 g/mol
LogP (calculated)Moderately lipophilic
Hydrogen Bond Acceptors5 (N and O atoms)
Hydrogen Bond Donors0
Rotatable BondsMultiple, contributing to conformational flexibility

The presence of the imidazole moiety confers some base-like properties to the compound, while the sulfonyl group contributes to its polarity and potential for hydrogen bonding interactions .

Spectroscopic Data

The compound can be characterized by various spectroscopic techniques, with distinctive signals arising from its unique structural features. While specific spectroscopic data for this exact compound is limited in the available literature, related imidazole compounds with similar structural features provide insights into its expected spectral characteristics.

For instance, related imidazole compounds typically show characteristic NMR signals for the imidazole protons in the range of δ 6.5-8.0 ppm, with the exact chemical shifts dependent on substitution patterns .

Synthetic Approaches and Methods

The synthesis of 2-isopropyl-1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-imidazole can be approached through several strategic methodologies, drawing from established procedures for synthesizing substituted imidazoles and performing sulfonylation reactions.

Catalyst-Free Synthetic Methods

Recent advancements in imidazole synthesis include catalyst-free methods that could be applicable to the preparation of substituted imidazoles like our target compound. A promising approach involves the reaction of benzimidamides with vinyl azides through [3+2] cyclization under catalyst-free conditions, as demonstrated for various 2,4-disubstituted imidazole derivatives .

The general procedure typically involves:

  • Mixing the appropriate benzimidamide (1.5 equiv) with vinyl azide (1.0 equiv)

  • Addition of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • Conducting the reaction in acetonitrile at elevated temperatures (80°C) for several hours

  • Purification by column chromatography to isolate the desired imidazole product

While this method has been demonstrated for the synthesis of compounds like 2,4-diphenyl-1H-imidazole with yields up to 89%, adaptation would be required for the specific synthesis of 2-isopropyl-1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-imidazole.

Structural Analogs and Related Compounds

Understanding the relationship between 2-isopropyl-1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-imidazole and structurally related compounds provides valuable context for predicting its properties and potential applications.

Benzimidazole Sulfonyl Derivatives

Several structurally related compounds feature similar sulfonyl-linked aromatic substituents attached to heterocyclic systems. Notable examples include:

  • 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole (CID 849961)

    • Contains a similar (methoxy-dimethylphenyl)sulfonyl group

    • Features a benzimidazole core instead of an imidazole

  • 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole (CID 4175330)

    • Contains both isopropyl and methoxy substituents on the phenyl ring

    • Differs in the position of the isopropyl group (on the phenyl rather than the imidazole)

These structural analogs suggest potential synthetic approaches and provide insights into the chemical behavior and possible applications of the target compound.

Structure-Property Relationships

Comparing these related structures reveals important structure-property relationships:

  • The substitution pattern on the phenyl ring (methoxy and methyl groups) likely influences solubility and lipophilicity

  • The position of the isopropyl group (on the imidazole vs. on the phenyl ring) affects electronic distribution and potential biological activity

  • The presence of the sulfonyl linker provides conformational flexibility while maintaining rigidity in parts of the molecule

These relationships are valuable for predicting physical properties and potential applications of 2-isopropyl-1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-imidazole.

Analytical Methods for Characterization

The proper characterization of 2-isopropyl-1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-imidazole is essential for confirming its structure, assessing its purity, and understanding its properties.

Spectroscopic Methods

Several spectroscopic techniques are applicable for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the imidazole protons, methoxy group, methyl groups, and isopropyl protons

    • ¹³C NMR would reveal carbon signals for the aromatic, imidazole, and aliphatic carbons

  • Infrared (IR) Spectroscopy:

    • Would reveal characteristic absorption bands for the sulfonyl group (around 1350-1150 cm⁻¹)

    • Could identify the C-O stretching of the methoxy group (around 1050-1150 cm⁻¹)

  • Mass Spectrometry:

    • Would confirm the molecular weight (expected M+ at m/z 308)

    • Fragmentation patterns could provide structural confirmation

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